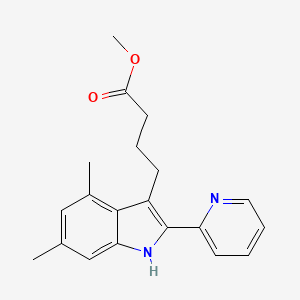

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate

Description

Properties

Molecular Formula |

C20H22N2O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

methyl 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoate |

InChI |

InChI=1S/C20H22N2O2/c1-13-11-14(2)19-15(7-6-9-18(23)24-3)20(22-17(19)12-13)16-8-4-5-10-21-16/h4-5,8,10-12,22H,6-7,9H2,1-3H3 |

InChI Key |

LIESBYIBNZPNCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=C2CCCC(=O)OC)C3=CC=CC=N3)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling for Pyridyl Group Introduction

A Suzuki-Miyaura cross-coupling reaction is a viable method to introduce the 2-pyridyl group to a bromoindole derivative. This approach is supported by methodologies described in the synthesis of pyridoindole derivatives.

Key Steps :

-

Preparation of 4,6-Dimethyl-2-bromoindole :

-

Suzuki Coupling with 2-Pyridylboronic Acid :

Cyclization via Aryne Intermediates

An alternative route involves the generation of indole rings through aryne-mediated cyclization, as described in pyridoindole syntheses.

Procedure :

-

Synthesis of 2-Pyridyl Aryne Precursor :

-

Preparation of benzyne precursors (e.g., Kobayashi’s benzyne) and their reaction with 2-pyridinecarboxaldehyde derivatives.

-

-

Cyclization with Malonate Acceptors :

Yield : ~50–60% (reported for similar pyridoindole syntheses).

Final Purification and Characterization

Chromatographic Purification

Spectroscopic Analysis

-

¹H NMR : Peaks for methyl groups (δ 2.3–2.5 ppm), pyridyl protons (δ 7.1–8.2 ppm), and ester methoxy (δ 3.6–3.7 ppm).

-

ESI-MS : [M+H]⁺ ion at m/z 338.2 (calculated for C₁₈H₂₀N₂O₂).

Comparative Analysis of Reaction Conditions

Challenges and Considerations

-

Regioselectivity : Ensuring the pyridyl group attaches exclusively at position 2 of the indole ring.

-

Steric Hindrance : Methyl groups at positions 4 and 6 may impede electrophilic substitution at position 3.

-

Purification : Potential for byproduct formation during esterification or coupling steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate has been investigated for its anticancer properties. The compound's structure suggests potential interactions with various biological targets involved in cancer progression.

- Mechanism of Action : Preliminary studies indicate that this compound may inhibit specific signaling pathways that are crucial for tumor growth and survival. For instance, it may affect the BRD4 protein, which is implicated in the regulation of oncogenes. Compounds with similar structures have shown high binding affinities to BRD4, leading to significant antitumor activity in various cancer models .

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound, particularly its interaction with dopamine receptors.

- Dopamine D4 Receptor Antagonism : This compound has been identified as a potential antagonist for the dopamine D4 receptor (D4R), which plays a role in various neuropsychiatric disorders. Studies have shown that derivatives of similar compounds exhibit high selectivity and affinity for D4R, suggesting that this compound could be developed into a therapeutic agent for conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, ester groups, and linker types. Below is a comparative analysis using compounds from the provided evidence:

Table 1: Structural Comparison of Methyl 4-(4,6-Dimethyl-2-(2-pyridyl)indol-3-yl)butanoate and Related Compounds

Key Observations:

Core Heterocycle: The target compound’s indole core contrasts with the benzoate backbone of analogs in Table 1. Indoles are known for stronger π-π stacking interactions in biological systems compared to benzoates, which could influence binding affinity . describes unrelated indole derivatives with oxazolidinone substituents, highlighting the diversity of indole-based pharmacophores .

Substituents and Linkers: The 2-pyridyl group on the indole differs from pyridazine or isoxazole substituents in analogs. Pyridyl groups enhance hydrogen bonding, whereas pyridazines and isoxazoles may prioritize steric or electronic effects . The butanoate chain in the target compound offers greater conformational flexibility compared to rigid phenethylamino/thio/ethoxy linkers in analogs, which could impact target engagement .

Research Findings and Limitations

- Structural Insights: The analogs in Table 1 were likely synthesized to explore structure-activity relationships (SARs) in drug discovery. For example, replacing phenethylamino with phenethylthio or phenethoxy linkers (I-6373 vs. I-6473) may modulate solubility or redox stability .

- Data Gaps: No direct experimental data (e.g., IC₅₀, LogP, crystallographic structures) are provided for the target compound or its analogs.

- Medicinal Chemistry Context : Ethyl ester derivatives with pyridazine/isoxazole substituents (e.g., I-6230–I-6473) are common in kinase inhibitor design, suggesting the target compound could occupy a niche in similar applications .

Biological Activity

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound can be characterized as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 290.35 g/mol

- CAS Number : Not specifically listed in the available data but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound has been shown to exhibit:

- Antitumor Activity : Initial studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

- Inhibition of Specific Proteins : Similar compounds have demonstrated the ability to inhibit BET (Bromodomain and Extra-Terminal domain) proteins, which are implicated in cancer progression. For example, related indole-containing compounds have shown high binding affinities to BET proteins, leading to reduced cell growth in various cancer models .

Anticancer Activity

-

Cell Line Studies :

- A study involving various indole derivatives indicated that modifications in the structure significantly affect their anticancer potency. Compounds similar to this compound have shown IC50 values ranging from nanomolar to micromolar concentrations against different cancer cell lines .

- In vitro assays demonstrated that these compounds could induce apoptosis in human leukemia and breast cancer cell lines, suggesting a potential therapeutic application in oncology.

- Mechanistic Insights :

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data on this compound is limited, related compounds have demonstrated favorable pharmacokinetic profiles:

- Bioavailability : Compounds with similar structures have shown good oral bioavailability and stability in biological systems .

- Metabolic Stability : Studies indicate that modifications on the indole ring can enhance metabolic stability, which is essential for therapeutic applications.

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 290.35 g/mol |

| Antitumor Activity | Induces apoptosis; inhibits cell growth |

| IC50 (Cancer Cell Lines) | Ranges from nanomolar to micromolar |

| Mechanism | Apoptosis induction; BET protein inhibition |

Case Studies

-

Case Study on Indole Derivatives :

- A series of indole derivatives were synthesized and tested for their anticancer properties. Among these, compounds with structural similarities to this compound exhibited significant growth inhibition in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute leukemia). The study highlighted the importance of structural modifications in enhancing biological activity .

- Clinical Implications :

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including indole ring formation, pyridyl substitution, and esterification. For example, describes a similar methyl butanoate derivative synthesized via esterification under anhydrous conditions (94% yield). Key steps include:

- Indole core construction : Use palladium-catalyzed cross-coupling or acid-catalyzed cyclization.

- Esterification : Employ methanol with catalytic sulfuric acid or HATU-mediated coupling for sterically hindered intermediates .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for single-crystal refinement to resolve stereochemistry and confirm the indole-pyridyl orientation .

- NMR spectroscopy : Compare / NMR shifts with predicted values (e.g., indole H-3 proton at δ 7.2–7.5 ppm; pyridyl protons at δ 8.0–8.5 ppm). provides analogous spectral data for validation .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation of fine particles ().

- Ventilation : Conduct reactions in fume hoods with negative pressure.

- Waste disposal : Avoid drainage systems; collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Tautomerism analysis : The indole NH group may participate in hydrogen bonding, causing peak broadening. Use variable-temperature NMR to observe dynamic effects.

- Solvent effects : Compare DMSO- (polar aprotic) vs. CDCl (non-polar) spectra to identify solvent-induced shifts.

- 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to assign ambiguous peaks .

Q. What strategies are effective for studying the compound’s interactions with enzymes like oxidoreductases?

- Methodological Answer :

- Enzyme assays : Test inhibition/activation of EC 1.1.1.397 (indole-related oxidoreductase) using NAD/NADH monitoring at 340 nm ().

- Docking studies : Generate homology models (e.g., Streptomyces griseus enzymes) using InChI coordinates () and simulate binding modes with AutoDock Vina.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., ester hydrolysis susceptibility).

- Molecular dynamics (MD) simulations : Simulate aqueous environments (GROMACS) to assess conformational stability.

- pKa prediction : Use MarvinSketch or ACD/Labs to estimate ionization states affecting solubility .

Q. What experimental approaches can elucidate the compound’s role in indole-mediated metabolic pathways?

- Methodological Answer :

- Isotopic labeling : Synthesize -labeled analogs (e.g., -methyl group) to track metabolic incorporation via LC-MS.

- Gene knockout models : Use CRISPR/Cas9 to silence indole-processing genes (e.g., tryptophan-tRNA ligase) in bacterial strains and observe growth inhibition .

- Metabolomics : Profile intermediates via UPLC-QTOF-MS in treated cell cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.